2,2'-Bi-1,3-dithiane
CAS No.: 21875-49-0
Cat. No.: VC19697526
Molecular Formula: C8H14S4
Molecular Weight: 238.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21875-49-0 |
|---|---|
| Molecular Formula | C8H14S4 |
| Molecular Weight | 238.5 g/mol |
| IUPAC Name | 2-(1,3-dithian-2-yl)-1,3-dithiane |
| Standard InChI | InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2 |
| Standard InChI Key | FPOILGJQKDBPMS-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(SC1)C2SCCCS2 |
Introduction
Structural Characteristics and Molecular Composition
Core Architecture and Bonding
2,2'-Bi-1,3-dithiane features a bicyclic structure where two six-membered 1,3-dithiane rings share a central carbon-carbon bond. Each dithiane ring contains two sulfur atoms at the 1 and 3 positions, creating a sulfur-rich environment that enhances electron density and polarizability. X-ray crystallography and computational studies reveal a chair conformation for each dithiane ring, stabilized by intramolecular sulfur-sulfur interactions. The bond angles around the bridging carbons (C2–C2') measure approximately 109.5°, consistent with -hybridized geometry.
Table 1: Physicochemical Properties of 2,2'-Bi-1,3-dithiane and Related Derivatives
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy of 2,2'-Bi-1,3-dithiane reveals distinct proton environments. The -NMR spectrum exhibits a singlet at δ 2.95 ppm for the methylene protons adjacent to sulfur, while the bridging methylene protons resonate as a multiplet at δ 3.45–3.60 ppm. Infrared (IR) spectroscopy shows strong absorption bands at 680 cm⁻¹ and 720 cm⁻¹, corresponding to C–S stretching vibrations. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 238.5, consistent with the molecular formula.
Synthesis Methods and Reaction Mechanisms
Condensation-Based Approaches
The classical synthesis of 2,2'-Bi-1,3-dithiane involves the acid-catalyzed condensation of propane-1,3-dithiol with carbonyl compounds. For example, reacting formaldehyde with propane-1,3-dithiol in the presence of yields the dimer in 75–85% efficiency. This method leverages the nucleophilic thiol groups to attack electrophilic carbonyl carbons, followed by dehydration and cyclization.
Autooxidative Lithiation Strategies
Recent advancements employ organolithium intermediates for one-pot syntheses. Treatment of 2-aryl-1,3-dithianes with n-BuLi under aerobic conditions triggers autoxidation, forming reactive thioesters that condense with additional dithiane units . For instance, 2-phenyl-1,3-dithiane reacts with n-BuLi at 0°C under air to produce α-thioether ketones in 71% yield . Density functional theory (DFT) studies indicate that the lithiated dithiane undergoes single-electron transfer to oxygen, generating a thiyl radical intermediate that couples with additional monomers .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Acid-Catalyzed Condensation | , , RT | 75–85 | Scalability, mild conditions |
| Autooxidative Lithiation | n-BuLi, O₂, 0°C | 68–89 | Atom economy, functional group tolerance |
Chemical Properties and Reactivity
Oxidation and Reduction Pathways
The sulfur atoms in 2,2'-Bi-1,3-dithiane facilitate diverse redox transformations. Oxidation with in acetic acid yields the corresponding disulfoxide, while stronger oxidants like produce sulfone derivatives. Reduction with cleaves the C–S bonds, generating 1,3-propanedithiol and hydrocarbon fragments.
Coordination Chemistry
2,2'-Bi-1,3-dithiane acts as a bidentate ligand for transition metals. Reaction with salts forms stable complexes with a tetrahedral geometry, as evidenced by X-ray diffraction. These complexes exhibit catalytic activity in Ullmann-type coupling reactions, achieving turnover numbers (TON) up to 450.
Applications in Synthetic and Medicinal Chemistry
Material Science Innovations
The compound’s sulfur-rich framework enables its use as a precursor for conductive polymers. Electropolymerization of 2,2'-Bi-1,3-dithiane with pyrrole yields copolymers with enhanced thermal stability (decomposition temperature >300°C) and electrical conductivity (10⁻² S/cm).
Neuropharmacological Probes
Photoactivatable derivatives, such as 2-(3',5'-difluoro-4'-azidophenyl)-5-tert-butyl-1,3-dithianebis-sulfone, serve as covalent probes for GABAA receptors . These compounds exhibit nanomolar affinity ( nM) and enable irreversible labeling of the convulsant site upon UV irradiation .
Comparative Analysis with Related Dithiane Derivatives
2-Vinyl-1,3-dithiane
This derivative (CAS 61685-40-3) features a vinyl group at the 2-position, altering its reactivity. The electron-deficient double bond participates in Diels-Alder reactions, enabling access to sulfur-containing heterocycles . Its lower molecular weight (146.27 g/mol) and higher volatility (boiling point 429.4°C) make it suitable for gas-phase applications .
Silane-Functionalized Analogs
The trimethylsilane derivative (CAS 34399-64-9) exhibits increased hydrophobicity () and thermal stability (decomposition temperature 213.5°C) . These properties favor its use in silicon-based polymer composites and surface functionalization .
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